3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole
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Overview
Description
3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, while reduction reactions can convert the pyrazole ring into other derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and coupled products that can be further utilized in different applications .
Scientific Research Applications
3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichloro-2-hydroxyphenyl)pyrazole
- 3-(3,5-Difluoro-2-hydroxyphenyl)pyrazole
- 3-(3,5-Diiodo-2-hydroxyphenyl)pyrazole
Uniqueness
3-(3,5-Dibromo-2-hydroxyphenyl)pyrazole is unique due to the presence of bromine atoms, which impart distinct chemical and biological propertiesThe bromine atoms influence its electronic structure, making it a valuable compound for various synthetic and research purposes .
Properties
CAS No. |
288401-37-6 |
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Molecular Formula |
C9H6Br2N2O |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2,4-dibromo-6-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C9H6Br2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) |
InChI Key |
CYCLPEFHGPHWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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